molecular formula C20H25ClN6O5 B12511008 N-alpha-Z-L-arginine-4-nitroanilide hydrochloride

N-alpha-Z-L-arginine-4-nitroanilide hydrochloride

Cat. No.: B12511008
M. Wt: 464.9 g/mol
InChI Key: YODAFEYYSLICID-UHFFFAOYSA-N
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Description

BENZYL N-{4-CARBAMIMIDAMIDO-1-[(4-NITROPHENYL)CARBAMOYL]BUTYL}CARBAMATE HYDROCHLORIDE is a complex organic compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes a benzyl group, a carbamimidamido group, and a nitrophenyl group. This compound is often used in research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL N-{4-CARBAMIMIDAMIDO-1-[(4-NITROPHENYL)CARBAMOYL]BUTYL}CARBAMATE HYDROCHLORIDE typically involves multiple steps. One common method includes the reaction of benzyl carbamate with 4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of automated systems for monitoring and controlling reaction conditions can ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BENZYL N-{4-CARBAMIMIDAMIDO-1-[(4-NITROPHENYL)CARBAMOYL]BUTYL}CARBAMATE HYDROCHLORIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitrobenzene derivatives, while reduction can produce aniline derivatives .

Scientific Research Applications

BENZYL N-{4-CARBAMIMIDAMIDO-1-[(4-NITROPHENYL)CARBAMOYL]BUTYL}CARBAMATE HYDROCHLORIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of BENZYL N-{4-CARBAMIMIDAMIDO-1-[(4-NITROPHENYL)CARBAMOYL]BUTYL}CARBAMATE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • BENZYL N-{4-CARBAMIMIDAMIDO-1-[(4-METHYLPHENYL)CARBAMOYL]BUTYL}CARBAMATE HYDROCHLORIDE
  • BENZYL N-{4-CARBAMIMIDAMIDO-1-[(4-CHLOROPHENYL)CARBAMOYL]BUTYL}CARBAMATE HYDROCHLORIDE

Uniqueness

The uniqueness of BENZYL N-{4-CARBAMIMIDAMIDO-1-[(4-NITROPHENYL)CARBAMOYL]BUTYL}CARBAMATE HYDROCHLORIDE lies in its nitrophenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where specific reactivity or biological activity is desired .

Properties

IUPAC Name

benzyl N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O5.ClH/c21-19(22)23-12-4-7-17(25-20(28)31-13-14-5-2-1-3-6-14)18(27)24-15-8-10-16(11-9-15)26(29)30;/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H,25,28)(H4,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODAFEYYSLICID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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